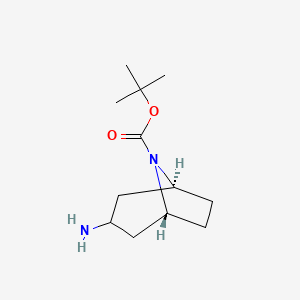

N-Boc-endo-3-aminotropane

説明

Contextualization of Tropane (B1204802) Alkaloids and Scaffolds in Organic Chemistry

Tropane alkaloids are a significant class of naturally occurring compounds characterized by the presence of a tropane ring system (8-azabicyclo[3.2.1]octane). rsc.org Found predominantly in plants of the Solanaceae family, these alkaloids have a long history in medicine and have been utilized for their diverse pharmacological activities. nih.govbohrium.com The unique, rigid, bicyclic structure of the tropane scaffold has made it a compelling target and building block in the field of organic chemistry. researchgate.net

The structural elucidation and synthesis of tropane alkaloids have been a subject of extensive research since the 19th century, contributing significantly to the development of synthetic organic chemistry. rsc.orgnih.gov The tropane framework serves as the core for a wide range of biologically active molecules, including well-known alkaloids like atropine (B194438), scopolamine, and cocaine. rsc.orgnovapublishers.com The inherent conformational rigidity of this scaffold provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. This has led to the widespread use of the tropane skeleton in the design and synthesis of novel therapeutic agents and research probes. nih.gov

The Significance of Chiral Aminotropane Derivatives in Synthetic Endeavors

Within the broader class of tropane derivatives, chiral aminotropanes are of particular importance in synthetic chemistry. The introduction of an amino group onto the tropane scaffold, especially in a stereochemically defined manner, provides a versatile handle for further chemical modifications. These chiral amino derivatives serve as valuable intermediates for the synthesis of a wide array of more complex molecules. nih.govnih.gov

The stereochemistry of the amino group, whether in the endo or exo configuration, profoundly influences the biological activity and physical properties of the resulting compounds. This stereochemical control is a critical aspect of modern asymmetric synthesis. Synthetic organic chemists have developed various methods to access these chiral building blocks, recognizing their potential in constructing molecules with specific biological functions. nih.govrsc.orgrsc.org The ability to selectively introduce and manipulate the amino functionality on the tropane ring system has expanded the chemical space accessible to medicinal chemists and has been instrumental in the development of new drug candidates.

Role of N-Boc-endo-3-aminotropane as a Key Chiral Intermediate and Building Block

This compound, with the CAS number 207405-68-3, has emerged as a crucial chiral intermediate and building block in organic synthesis. biosynth.comprotheragen.aicymitquimica.com The "N-Boc" designation indicates that the nitrogen atom of the tropane ring is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.

The endo configuration of the amino group at the 3-position of the tropane ring provides a specific spatial arrangement that is often desired in the synthesis of biologically active molecules. This defined stereochemistry makes this compound a valuable precursor for creating compounds with high stereochemical purity. google.com Its utility is demonstrated in its application as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists, which are of interest in pharmaceutical research. protheragen.aiusbio.net The compound's rigid, three-dimensional structure makes it an attractive alternative to more flexible aliphatic nitrogen-containing heterocycles in drug discovery and development, including in the research of anti-hepatitis B virus drugs. chembk.com

The presence of both a protected secondary amine within the bicyclic system and a primary amino group allows for selective chemical transformations at either nitrogen atom, further enhancing its versatility as a synthetic building block. biosynth.com

| Property | Value |

| CAS Number | 207405-68-3 |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol |

| Appearance | White to pale yellow solid |

| Purity | ≥97% |

| Storage | 2–8 °C under inert gas |

Overview of Research Trajectories Involving this compound

Research involving this compound has primarily focused on its application in medicinal chemistry and the development of new synthetic methodologies. Its role as a key intermediate is evident in the synthesis of various target molecules with potential therapeutic applications.

One significant area of research is its use in the preparation of quinolinone-carboxamide compounds that act as 5-HT4 receptor agonists. google.com These compounds are investigated for their potential in treating disorders related to reduced motility of the gastrointestinal tract. google.com The synthesis of these complex molecules often involves the coupling of this compound with other elaborate chemical fragments, where the stereochemistry of the aminotropane moiety is crucial for the desired biological activity. google.com

Furthermore, this compound serves as a foundational element in creating libraries of diverse chemical compounds for high-throughput screening in drug discovery programs. biosynth.com Its well-defined and rigid conformation allows for the systematic exploration of the structure-activity relationships of new chemical entities. The reactivity of the primary amino group enables a variety of chemical transformations, including nucleophilic substitution, addition reactions, and the formation of amides and sulfonamides, providing access to a wide range of derivatives. biosynth.com

特性

CAS番号 |

207405-68-3 |

|---|---|

分子式 |

C12H22N2O2 |

分子量 |

226.32 g/mol |

IUPAC名 |

tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t9-,10-/m0/s1 |

InChIキー |

NZJKEPNCNBWESN-UWVGGRQHSA-N |

SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N |

異性体SMILES |

CC(C)(C)OC(=O)N1[C@H]2CC[C@H]1CC(C2)N |

正規SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N |

同義語 |

(3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester; endo-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester; (3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid tert-Butyl Ester; end |

製品の起源 |

United States |

Synthetic Methodologies for N Boc Endo 3 Aminotropane

Historical Perspectives on Tropane (B1204802) Synthesis Leading to Amino-Tropanes

The history of synthesizing N-Boc-endo-3-aminotropane is rooted in the foundational work on tropane alkaloids. The tropane ring system, an 8-azabicyclo[3.2.1]octane, is the core structure of compounds like atropine (B194438) and cocaine. Early synthetic efforts were focused on tropinone (B130398), the ketone analogue which serves as a central precursor to a wide array of tropane derivatives. The first synthesis of tropinone was achieved by Richard Willstätter in 1901, a lengthy process starting from cycloheptanone. mdpi.com

A monumental breakthrough occurred in 1917 when Sir Robert Robinson developed a remarkably efficient biomimetic synthesis. Robinson's one-pot reaction combined succinaldehyde, methylamine, and acetonedicarboxylic acid in a tandem or "double" Mannich reaction to construct the bicyclic tropinone core. stackexchange.com This elegant synthesis was a landmark achievement, not only for its efficiency but also for its conceptual mimicry of the presumed biosynthetic pathway in plants. This work made tropinone readily accessible and laid the groundwork for the synthesis of functionalized tropanes, including the amino-tropanes that are the precursors to the title compound.

Classical Synthetic Routes to endo-3-aminotropane Precursors

The most common and classical route to the precursor, endo-3-aminotropane, begins with the readily available tropinone. The strategy involves converting the ketone at the C-3 position into an amine. This is typically achieved via a two-step sequence:

Oxime Formation: Tropinone is reacted with hydroxylamine (B1172632) hydrochloride to form tropinone oxime. This reaction converts the carbonyl group into a C=N double bond, which can then be reduced to an amine.

Oxime Reduction: The tropinone oxime is subsequently reduced to yield a mixture of the two diastereomers: endo-3-aminotropane and exo-3-aminotropane. Strong reducing agents are necessary for this transformation, which involves the reduction of the C=N bond and the cleavage of the N-O bond. encyclopedia.pub

Commonly employed reducing agents for this step include dissolving metals, such as sodium in a protic solvent like ethanol (B145695) or isoamyl alcohol, and metal hydrides like lithium aluminum hydride (LiAlH₄). encyclopedia.pub

The critical challenge in the synthesis of endo-3-aminotropane is controlling the diastereoselectivity of the reduction step. The tropane skeleton is not planar; the piperidine (B6355638) ring exists in a chair conformation. The approach of the reducing agent to the C=N double bond of the tropinone oxime determines the stereochemistry of the resulting amino group at the C-3 position.

Endo-selective Reduction: Attack of the hydride from the less sterically hindered exo face of the molecule leads to the formation of the desired endo-amine. This pathway is generally favored by dissolving metal reductions (e.g., sodium in ethanol). The reaction mechanism is thought to involve a sequence of single-electron transfers from the metal and protonation by the alcohol solvent. This method often provides a higher ratio of the endo isomer.

Exo-selective or Non-selective Reduction: Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Platinum or Palladium) and reduction with some metal hydrides can be less selective or may even favor the formation of the exo-amine. stackexchange.com In catalytic hydrogenation, the substrate adsorbs onto the catalyst surface, and the steric hindrance of the bicyclic ring can influence the direction of hydrogen delivery, often leading to the thermodynamically more stable exo product. Strong, unhindered hydrides like LiAlH₄ can also attack from either face, leading to mixtures of diastereomers.

The choice of reducing agent is therefore the primary strategy for controlling the diastereomeric outcome.

| Precursor | Reducing Agent/Method | Favored Product at C-3 | Stereochemical Rationale |

|---|---|---|---|

| Tropinone | Tropinone Reductase I (TRI) | endo-alcohol (Tropine) | Enzymatic facial selectivity |

| Tropinone | Tropinone Reductase II (TRII) | exo-alcohol (Pseudotropine) | Enzymatic facial selectivity |

| Tropinone Oxime | Sodium (Na) in Ethanol (EtOH) | endo-amine | Reduction from the less sterically hindered exo face. |

| Tropinone Oxime | Catalytic Hydrogenation (e.g., H₂/PtO₂) | exo-amine (often favored) | Adsorption onto catalyst surface favors delivery to the endo face. |

Protection Strategies for endo-3-aminotropane: Emphasis on N-Boc

Once the desired endo-3-aminotropane has been synthesized and isolated, the primary amino group is often protected. This is necessary to prevent it from acting as a nucleophile or base in subsequent synthetic steps that target other parts of the molecule. The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl group, abbreviated as Boc.

The protection reaction is typically carried out by treating endo-3-aminotropane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.netresearchgate.net The base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, neutralizes the acidic byproduct of the reaction. The reaction is generally high-yielding and proceeds under mild conditions, often at room temperature in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). researchgate.net

The Boc group is widely used in organic synthesis for several key reasons that make it particularly suitable for protecting amines like endo-3-aminotropane. researchgate.netsci-hub.senih.gov

Stability: The resulting N-Boc carbamate (B1207046) is exceptionally stable under a wide range of reaction conditions, particularly basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) conditions. researchgate.netsci-hub.se This robustness allows for extensive chemical modifications at other sites of the molecule without risking the loss of the protecting group.

Acid Lability: Despite its stability, the Boc group can be removed easily and cleanly under mild acidic conditions. nih.gov Treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane, or hydrogen chloride (HCl) in an organic solvent, efficiently cleaves the carbamate. nih.gov The mechanism involves the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene (B52900) and carbon dioxide, driving the reaction to completion.

Steric Hindrance: The bulky tert-butyl group effectively prevents the nitrogen atom from participating in reactions, both sterically and by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group. This deactivation prevents side reactions such as N-alkylation or acylation.

Modern Approaches to this compound Synthesis

More recent synthetic strategies have focused on improving the efficiency and stereocontrol of tropane synthesis. These methods often aim to construct the bicyclic core with the desired stereochemistry already in place, avoiding the need for separating diastereomers later on.

One such modern approach involves rhodium-catalyzed [4+3] cycloaddition reactions. In this method, a vinyldiazoacetate can react with an N-Boc protected pyrrole (B145914) to directly assemble the 8-azabicyclo[3.2.1]octane skeleton. This approach can introduce substituents and control stereochemistry at multiple positions during the key ring-forming step. The resulting tropane derivative can then be further elaborated to yield the desired endo-3-amino functionality.

The development of asymmetric methods to produce enantiomerically pure tropane alkaloids and their derivatives is a significant area of modern research. Since the tropane ring itself is achiral (meso), chirality must be introduced by substituents. For derivatives of this compound, asymmetric synthesis aims to produce a single enantiomer.

A powerful strategy for achieving this is through the use of chiral auxiliaries. For instance, an asymmetric intramolecular Mannich cyclization reaction can be employed. In this approach, acyclic precursors are prepared using enantiopure sulfinimines. The chiral sulfinyl group directs the stereochemical outcome of the cyclization, leading to the formation of enantiomerically enriched substituted tropinones. researchgate.net These chiral tropinones are versatile intermediates that can be converted to this compound through the established sequence of oxime formation, stereoselective reduction, and Boc protection, thereby transferring the initial chirality to the final product.

Asymmetric Synthesis Methodologies

Enantioselective Catalysis

Enantioselective catalysis offers a powerful and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of tropane derivatives, both transition-metal catalysis and organocatalysis have shown significant promise.

Transition-Metal Catalysis: Rhodium-catalyzed asymmetric reactions have been particularly effective in the synthesis of tropane and nortropane scaffolds. tmc.edunih.govacs.orgnih.gov For instance, rhodium-catalyzed [4+3] cycloaddition reactions between pyrroles and vinylcarbenoids have been developed to produce highly functionalized tropanes with excellent enantioselectivity. emory.edu Another approach involves the rhodium-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling of a racemic N-Boc-nortropane-derived allylic chloride with aryl boronic esters, proceeding through a kinetic resolution. tmc.edunih.govacs.org While not directly applied to this compound, these methods establish the utility of rhodium catalysis in controlling stereochemistry on the tropane core. The catalysts employed in these transformations are typically complexes of rhodium with chiral phosphine (B1218219) ligands.

Organocatalysis: Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide array of asymmetric transformations, including the synthesis of chiral amines. wikipedia.orguiowa.eduresearchgate.net CPAs can activate imines towards nucleophilic attack, controlling the stereochemical outcome through the formation of a well-organized chiral hydrogen-bonding network in the transition state. h-its.org While a direct application of CPAs to the synthesis of this compound has not been extensively reported, their utility in asymmetric additions to imines suggests a potential route. uiowa.edu For example, a CPA-catalyzed asymmetric reduction of a tropinone-derived enamine or an asymmetric addition of a nitrogen nucleophile to a suitable tropene precursor could potentially afford the desired product with high enantioselectivity.

| Catalyst Type | Reaction Type | Key Features | Relevant Scaffolds |

| Rhodium Complexes | [4+3] Cycloaddition | High enantioselectivity in forming the tropane core. | Highly functionalized tropanes. |

| Rhodium Complexes | Suzuki-Miyaura Cross-Coupling | Kinetic resolution of racemic starting materials. | N-Boc-nortropane derivatives. |

| Chiral Phosphoric Acids (CPAs) | Asymmetric addition to imines | Brønsted acid catalysis with a defined chiral environment. | Chiral amines. |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct a diastereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. This is a reliable and well-established strategy in asymmetric synthesis. wikipedia.org

Evans Oxazolidinones: Evans oxazolidinones are widely used chiral auxiliaries for stereoselective alkylations, aldol (B89426) reactions, and other transformations. researchgate.netyoutube.comsantiago-lab.com In the context of synthesizing this compound, an Evans auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the amino group. For instance, a tropinone-derived enolate could be functionalized with an electrophilic nitrogen source, with the chiral auxiliary controlling the facial selectivity of the attack to favor the endo product. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, leading to high diastereoselectivity. santiago-lab.com

Oppolzer's Sultam: Oppolzer's sultam, a camphor-derived chiral auxiliary, is another powerful tool for asymmetric synthesis, often used in conjugate additions and aldol reactions. nih.govwikipedia.orgnih.govchemtube3d.com Similar to Evans auxiliaries, an N-acyl sultam derived from a tropane precursor could be used to direct the diastereoselective introduction of a nitrogen functionality at the C3 position. The rigid bicyclic structure of the sultam provides a well-defined chiral environment, leading to high levels of stereocontrol. nih.gov

| Chiral Auxiliary | Typical Applications | Mechanism of Stereocontrol |

| Evans Oxazolidinones | Alkylations, Aldol Reactions | Steric hindrance from substituents on the oxazolidinone ring. |

| Oppolzer's Sultam | Conjugate Additions, Aldol Reactions | Rigid bicyclic structure creates a defined chiral environment. |

Efficient and Scalable Synthetic Procedures

The development of efficient and scalable synthetic routes is crucial for the practical application of this compound in drug discovery and development. Recent research has focused on developing concise and high-yielding syntheses of tropane alkaloids.

A notable strategy involves the construction of the 8-azabicyclo[3.2.1]octane core through an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.govacs.org This approach allows for the late-stage functionalization of the tropane scaffold at multiple positions, including C3. This method has been used to synthesize several tropane alkaloids in 5-7 steps, suggesting its potential for scalability. nih.govacs.org The key to this strategy is the efficient formation of the bicyclic core, which can then be elaborated to introduce the desired N-Boc protected amino group at the C3 position with endo selectivity. While the original report focuses on other C3 substituents, the methodology provides a framework for accessing the desired aminotropane derivative.

Robinson's tropinone synthesis, a classic one-pot reaction, remains a cornerstone for the synthesis of the tropane skeleton and can be adapted for larger-scale production. bris.ac.ukresearchgate.net Modifications of this biomimetic approach can lead to tropinone, which can then be converted to this compound through stereoselective reduction of the corresponding oxime or reductive amination of tropinone itself.

Mechanochemical Approaches for Related Scaffolds

Mechanochemistry, particularly ball milling, has emerged as a green and efficient alternative to traditional solution-phase synthesis. rsc.orgmagtech.com.cnmdpi.com These solvent-free or low-solvent methods can lead to shorter reaction times, higher yields, and different selectivities compared to conventional techniques.

While the direct mechanochemical synthesis of this compound has not been specifically reported, the synthesis of various N-heterocycles using ball milling has been demonstrated. mdpi.comresearchgate.netasianpubs.orgmdpi.comresearchgate.netdiva-portal.org For example, multicomponent reactions and cyclization reactions to form five- and six-membered nitrogen-containing rings have been successfully carried out under mechanochemical conditions. mdpi.com These precedents suggest that key steps in the synthesis of the tropane scaffold, such as the formation of the pyrrolidine (B122466) ring, could potentially be achieved using mechanochemistry. A possible approach could involve the ball-milling-assisted condensation and cyclization of appropriate precursors to form the bicyclic tropane core.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. acs.orgnih.govmanchester.ac.ukrsc.org Biocatalysis, in particular, offers unparalleled stereoselectivity for the synthesis of chiral amines. nih.gov

Transaminases and Amine Dehydrogenases: Transaminases (TAs) and amine dehydrogenases (AmDHs) are powerful enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.govmdpi.comdiva-portal.orgresearchgate.net A potential chemoenzymatic route to this compound could start with the chemical synthesis of N-Boc-tropinone. This prochiral ketone could then be subjected to a biocatalytic reductive amination using an engineered TA or AmDH. The choice of enzyme would be crucial to control the stereoselectivity of the amination, favoring the formation of the endo-amino isomer. The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, could further enhance the efficiency of this approach. acs.orgnih.gov For example, a cascade involving a dehydrogenase to generate the ketone in situ followed by a transaminase for the amination could streamline the synthesis.

| Enzyme Class | Reaction Type | Substrate | Product |

| Transaminases (TAs) | Asymmetric Reductive Amination | Prochiral Ketone | Chiral Amine |

| Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination | Prochiral Ketone | Chiral Amine |

Chemical Reactivity and Transformations of N Boc Endo 3 Aminotropane

Selective Deprotection of the N-Boc Group

The removal of the N-Boc protecting group is a critical first step in many synthetic pathways involving N-Boc-endo-3-aminotropane. This process unmasks the secondary amine of the tropane (B1204802) skeleton, yielding endo-3-aminotropane. The selectivity of this deprotection is crucial, especially when other acid-sensitive functional groups are present in the molecule.

The Boc group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions. researchgate.net This characteristic allows for its selective removal in the presence of other protecting groups like Fmoc, which are base-labile. organic-chemistry.org

Conditions: The most common method for N-Boc deprotection involves treatment with strong acids. researchgate.net Protic acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2) or hydrochloric acid (HCl) in ethyl acetate (B1210297) or dioxane are frequently employed. semanticscholar.orgfishersci.co.uk The reaction is typically fast and can often be carried out at room temperature. fishersci.co.uk In addition to strong acids, Lewis acids such as BF3·OEt2, TiCl4, and ZnBr2 can also effect the removal of the Boc group. semanticscholar.orgresearchgate.net For substrates that are sensitive to strong acidic conditions, milder or alternative methods have been developed, such as using aqueous phosphoric acid in THF or thermolytic conditions at high temperatures. semanticscholar.orgresearchgate.net An eco-friendly approach involves using hot water under catalyst-free conditions, where water is thought to act as both a weak acid and base. semanticscholar.orgresearchgate.net

Mechanistic Considerations: The generally accepted mechanism for acid-catalyzed Boc deprotection begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) group. total-synthesis.com This initial step increases the electrophilicity of the carbonyl carbon. The molecule then undergoes fragmentation, breaking the tert-butyl-oxygen bond to form carbon dioxide, the free amine, and a stable tertiary carbocation (the tert-butyl cation). researchgate.nettotal-synthesis.com This cation is typically scavenged by the counter-ion or can deprotonate to form isobutene gas. total-synthesis.com The formation of gaseous byproducts (CO2 and isobutene) provides a strong thermodynamic driving force for the reaction. total-synthesis.com A potential side reaction can occur if the reactive tert-butyl cation alkylates other nucleophilic sites within the substrate or solvent. total-synthesis.com

| Reagent(s) | Solvent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | semanticscholar.org |

| Hydrochloric Acid (HCl) | Ethyl Acetate, Dioxane, Methanol | Room Temperature | fishersci.co.uktotal-synthesis.com |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (t-BuOAc) | Varies | semanticscholar.org |

| Lewis Acids (e.g., ZnBr₂, TiCl₄) | Dichloromethane (DCM) | Varies | semanticscholar.orgresearchgate.net |

| Water (catalyst-free) | Water | 100-150 °C | semanticscholar.orgresearchgate.net |

Reactions Involving the Free Amine Moiety (post-deprotection)

Once the Boc group is removed from the tropane nitrogen, the resulting compound, endo-3-aminotropane, possesses two reactive secondary amines. However, the primary focus of synthetic applications is often the reactivity of the primary amino group at the 3-position, which was initially protected. This free amine is a potent nucleophile and can participate in a wide array of chemical transformations.

The primary amine of deprotected this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides. biosynth.com This reaction forms a stable amide bond and is a common strategy for introducing a variety of functional groups onto the tropane scaffold. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride or carboxylate), resulting in the formation of the corresponding N-acyl-endo-3-aminotropane derivative. The role of acylation can extend beyond simple functionalization to influencing properties like membrane binding and protein structure stabilization in more complex molecules. researchgate.net

Alkylation of the primary amine can be achieved by reacting it with alkyl halides. biosynth.com In this nucleophilic substitution reaction, the amine acts as the nucleophile, displacing the halide from the alkyl substrate to form a new carbon-nitrogen bond. While this method is straightforward, it can be challenging to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Therefore, careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation selectively.

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for forming secondary and tertiary amines, offering better control than direct alkylation. masterorganicchemistry.comwikipedia.org This one-pot reaction involves the initial reaction of the primary amine of deprotected this compound with a ketone or an aldehyde under weakly acidic conditions. wikipedia.org This forms an intermediate hemiaminal, which then dehydrates to an imine (or iminium ion). nih.govmdpi.com The imine is then reduced in situ by a mild reducing agent present in the reaction mixture. masterorganicchemistry.com

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are selective for the iminium ion over the carbonyl group of the starting material, which prevents the reduction of the aldehyde or ketone and allows the reaction to proceed efficiently in a single step. masterorganicchemistry.comyoutube.com This strategy is a cornerstone for incorporating the aminotropane scaffold into larger, more complex molecular architectures. nih.gov

| Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acid Chlorides (R-COCl), Acid Anhydrides ((RCO)₂O) | Amide | biosynth.com |

| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amine | biosynth.com |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | masterorganicchemistry.comwikipedia.org |

The inherent nucleophilicity of the primary amine dictates its reactivity in a broad range of nucleophilic substitution and addition reactions. biosynth.com The acylation and alkylation reactions discussed above are classic examples of nucleophilic substitution. biosynth.com Similarly, the initial step of reductive amination, where the amine attacks the carbonyl carbon, is a nucleophilic addition reaction. mdpi.com

Beyond these, the amine can act as a nucleophile in other contexts. For instance, it can participate in nucleophilic aromatic substitution (SNAr) reactions, displacing a suitable leaving group from an electron-deficient aromatic ring. nih.gov It can also undergo Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. The versatility of the amine as a nucleophile makes the deprotected tropane a valuable building block for synthesizing a diverse array of chemical structures.

Modifications of the Tropane Ring System

The rigid, bicyclic structure of the tropane core presents unique challenges and opportunities for chemical modification. wikipedia.org Synthetic strategies often target the introduction of functional groups at various positions on the carbon skeleton to generate novel analogs with diverse pharmacological properties. nih.gov

While the C-3 position is substituted with the protected amino group, other sites on the tropane ring, particularly the C-6 and C-7 positions, are common targets for functionalization. nih.govresearchgate.net A prevalent strategy involves the introduction of a C-6/C-7 double bond to create a nortrop-6-ene intermediate. nih.govresearchgate.net This olefinic handle provides a gateway for a range of subsequent transformations, such as epoxidation, dihydroxylation, or other electrophilic additions, enabling the synthesis of diverse tropane analogues. nih.govacs.org

More advanced methods allow for the direct functionalization of C(sp³)–H bonds, bypassing the need for pre-installed functional groups. nih.govmst.edu Palladium-catalyzed reactions have been developed for the transannular C–H functionalization of tropane derivatives. nih.gov This approach can introduce functional groups at multiple sites in a single transformation, targeting the β and γ positions relative to the ring nitrogen, which correspond to the C-2/C-4 and C-6/C-7 positions. nih.govmst.edu This late-stage diversification is highly efficient for rapidly generating libraries of complex tropane derivatives for biological evaluation. nih.gov

The stereochemistry of the tropane ring is a critical determinant of biological activity. nih.gov The bicyclic system is conformationally restricted, and the bridgehead carbons (C-1 and C-5) are chiral centers. This inherent stereochemistry profoundly influences the outcome of subsequent chemical modifications. nih.gov For instance, the pharmacological potency of tropane alkaloids is often highly stereoselective; the S-(–)-isomer of hyoscyamine (B1674123) is estimated to be 30 to 300 times more potent than its R-(+)-enantiomer. nih.gov

Reactions on the tropane skeleton are often subject to strict stereocontrol due to steric hindrance. Reagents typically approach the ring from the less hindered exo face of the bicyclic system. The synthesis of specific stereoisomers, such as 6β- and 7β-hydroxylated tropanes, requires carefully designed synthetic routes. researchgate.net One effective method to achieve high stereoselectivity is the enantioselective deprotonation of the precursor tropinone (B130398) using chiral lithium amides, which generates a chiral lithium enolate that can be further functionalized. researchgate.net Nature employs a similar principle of stereocontrol; the biosynthesis of tropane alkaloids utilizes two distinct, stereospecific tropinone reductases (TR-I and TR-II). nih.gov TR-I reduces tropinone to tropine (B42219) (3α-tropanol), while TR-II yields pseudotropine (3β-tropanol), demonstrating exquisite enzymatic control over the stereochemical outcome at the C-3 position. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of the tropane core. nih.govnih.gov One of the most innovative applications is the direct C(sp³)–H functionalization of the tropane scaffold. nih.govmst.edu In these reactions, a directing group appended to the tropane nitrogen coordinates to the palladium catalyst, enabling selective transannular C–H activation at the γ-positions (C-6/C-7). nih.gov

The reaction mechanism can proceed through an initial dehydrogenation of the saturated tropane ring to yield an alkene intermediate. nih.govmst.edu This intermediate can react further to form a stable, alkene-bridged Palladium(I) dimer, which has been isolated and characterized. nih.gov Subsequent functionalization of this dimeric complex with oxidants or other reagents affords β,γ,β-trifunctionalized products, such as those from allylic arylation or allylic acetoxylation, under relatively mild conditions. nih.govmst.edu This stoichiometric sequence involving the Pd(I) dimer often provides higher yields and reproducibility compared to the direct catalytic reaction, which may require high temperatures. nih.gov

Another significant application is the use of palladium catalysis in intramolecular alkene carboamination reactions to construct the tropane skeleton itself. nih.gov In this approach, enantiopure N-aryl-γ-aminoalkenes, which contain an aryl halide adjacent to the amino group, undergo a Pd-catalyzed cyclization to form benzo-fused tropane products with no loss of enantiopurity. nih.gov

| Substrate | Reaction Type | Catalyst/Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| N-Directed Tropane | C(sp³)–H Functionalization | Pd(OAc)₂ | Alkene-bridged Pd(I) Dimer | β/γ/β-Allylic Arylation/Acetoxylation | nih.govmst.edu |

| N-Aryl-γ-aminoalkene | Intramolecular Carboamination | Palladium Catalyst | N/A | Benzo-fused Tropane | nih.gov |

Stereoselective Transformations Initiated by the endo-3-Amino Group

The endo-3-amino group, protected by the Boc moiety, is a key functional handle that can direct the stereochemical course of subsequent transformations. The Boc group itself is stable to most nucleophilic and basic conditions but can be readily removed with acid, allowing for sequential reaction pathways. organic-chemistry.org

While direct participation of the N-Boc-endo-3-amino group in ring modifications is less documented than that of the bridge nitrogen, its strategic position allows it to exert stereoelectronic influence. The endo configuration places the amino group in close proximity to the C-2, C-4, and, via transannular effects, the C-6 and C-7 positions on the opposite side of the piperidine (B6355638) ring. This proximity can be exploited in stereoselective synthesis.

In principle, the amino group can function as an internal nucleophile in cyclization reactions or as a coordinating site to direct a metal catalyst or reagent to a specific face of the molecule. This directing-group strategy is well-established in organic synthesis and has been applied successfully using the main tropane nitrogen (N-8). nih.gov By analogy, a suitably derivatized endo-3-amino group could direct reactions such as metallation, hydrogenation, or oxidation to adjacent or transannular positions with high stereocontrol, providing a pathway to specifically functionalized tropane derivatives that would be difficult to access through other means.

N Boc Endo 3 Aminotropane As a Chiral Building Block in Complex Molecule Synthesis

Applications in Natural Product Synthesis

The inherent chirality and conformational rigidity of N-Boc-endo-3-aminotropane make it a valuable precursor in the total synthesis of natural products, particularly those containing the tropane (B1204802) core and related bridged bicyclic systems.

Total Synthesis of Tropane Alkaloids and Analogues

The 8-azabicyclo[3.2.1]octane core of tropane alkaloids is a common structural motif in a wide range of biologically active natural products. While numerous synthetic strategies have been developed for this class of compounds, the use of pre-functionalized chiral building blocks like this compound offers a streamlined approach to these complex targets.

For instance, the synthesis of epibatidine, a potent analgesic alkaloid isolated from the skin of a neotropical poison frog, and its analogues often involves intermediates with a protected amine on the tropane ring system. Synthetic routes toward these molecules frequently employ N-Boc protected tropane derivatives to control the stereochemistry and reactivity at the C3 position. The endo-amino group can be further elaborated or can direct subsequent transformations to achieve the desired stereochemical outcome in the final product.

| Target Molecule | Synthetic Strategy | Role of N-Boc Protected Tropane Intermediate |

| Epibatidine Analogues | Stereoselective functionalization of the tropane core | Serves as a chiral scaffold to introduce the desired substituents with defined stereochemistry. |

| Other Tropane Alkaloids | Elaboration of the C3 side chain | The N-Boc protected amino group allows for controlled chemical modifications. |

Synthesis of Related Bridged Bicyclic Systems

Beyond the direct synthesis of tropane alkaloids, this compound serves as a versatile starting material for the construction of other bridged bicyclic systems. The tropane framework can be chemically manipulated through ring-opening, rearrangement, and ring-closing strategies to access novel and structurally diverse scaffolds. These transformations often leverage the inherent stereochemistry of the starting material to produce enantiomerically pure products. The strategic placement of the amino group in the endo position provides a handle for directing these complex transformations and for the introduction of further chemical diversity.

Utilization in the Construction of Advanced Intermediates

The utility of this compound extends to its role as a precursor for advanced intermediates, which are themselves valuable building blocks for more complex molecular targets.

Precursors for Polycyclic Nitrogen Heterocycles

Polycyclic nitrogen heterocycles are prevalent in pharmaceuticals and biologically active compounds. The synthesis of these intricate structures can be facilitated by using rigid, pre-functionalized building blocks. This compound, with its defined stereochemistry and reactive amino group, is an ideal candidate for this purpose.

One powerful strategy for the construction of polycyclic systems is the use of multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. For example, the Ugi four-component reaction (Ugi-4CR) can be employed to combine an amine, a carboxylic acid, an aldehyde, and an isocyanide to form a complex α-acylamino carboxamide. By using this compound as the amine component, a highly functionalized intermediate with the tropane scaffold is generated. Subsequent intramolecular reactions, such as cyclization following deprotection of the Boc group, can then be used to construct additional rings, leading to the formation of novel polycyclic nitrogen heterocycles. This approach leverages the structural features of the starting material to build molecular complexity efficiently.

Development of Chiral Ligands and Catalysts

The rigid, chiral scaffold of this compound makes it an attractive platform for the design and synthesis of novel chiral ligands and catalysts for asymmetric synthesis.

Design and Synthesis of this compound-Derived Ligands

The development of new chiral ligands is a cornerstone of asymmetric catalysis. The tropane skeleton provides a well-defined three-dimensional structure that can create a specific chiral environment around a metal center. The amino group at the C3-endo position serves as a convenient attachment point for various coordinating groups, such as phosphines or oxazolines.

For example, the synthesis of chiral phosphine (B1218219) ligands, which are widely used in transition-metal-catalyzed asymmetric reactions, can be envisaged starting from this compound. The amino group can be functionalized to introduce a phosphine moiety, potentially leading to novel P,N-bidentate ligands. The rigidity of the tropane backbone would restrict the conformational freedom of the ligand, which can lead to higher enantioselectivities in catalytic reactions.

Similarly, chiral oxazoline-based ligands are another important class of ligands in asymmetric catalysis. The synthesis of such ligands could involve the reaction of this compound with a suitable precursor to form an oxazoline (B21484) ring. The resulting tropane-oxazoline hybrid ligand would possess a unique chiral environment that could be beneficial for a range of asymmetric transformations.

| Ligand Class | Potential Synthetic Approach from this compound | Potential Applications |

| Chiral Phosphine Ligands | Functionalization of the amino group with phosphine-containing electrophiles. | Asymmetric hydrogenation, cross-coupling reactions. |

| Chiral Oxazoline Ligands | Reaction of the amino group to form an oxazoline ring. | Asymmetric allylic alkylation, Diels-Alder reactions. |

The modular nature of these synthetic approaches would allow for the fine-tuning of the steric and electronic properties of the resulting ligands by varying the substituents on the coordinating atoms, thereby enabling the optimization of their performance in specific catalytic reactions.

Applications in Asymmetric Catalysis (e.g., metal-catalyzed reactions)

The use of chiral molecules as ligands for metal catalysts is a cornerstone of asymmetric synthesis, enabling the production of single enantiomers of a desired product. Chiral ligands coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a catalyzed reaction. While the rigid, stereochemically defined bicyclic structure of the tropane skeleton makes its derivatives, such as this compound, theoretically attractive candidates for the development of new chiral ligands, a review of available scientific literature does not provide specific examples of its direct application as a ligand in metal-catalyzed asymmetric reactions. The design of effective chiral ligands often relies on specific structural features, such as C2 symmetry or particular chelating groups, which may require further derivatization of the aminotropane scaffold.

Contributions to Medicinal Chemistry Research (focused on synthetic methodologies for drug-like scaffolds)

The rigid, three-dimensional structure of the tropane ring system makes it an exceptionally valuable scaffold in medicinal chemistry. Unlike flexible aliphatic chains, the bicyclic nature of tropane derivatives constrains the molecule into a well-defined conformation. This pre-organization can lead to higher binding affinity and selectivity for biological targets, as less conformational entropy is lost upon binding. This compound serves as a key chiral building block, providing a robust framework onto which various functional groups can be installed to explore interactions with protein binding sites. Its utility is particularly evident in the development of synthetic methodologies aimed at producing novel, drug-like molecular architectures.

Synthesis of Novel Scaffolds for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the systematic modification of a lead compound to understand how specific structural features influence its biological activity. This compound is an ideal starting material for such studies due to its rigid core and the presence of a versatile primary amine handle.

A prominent example of its application is in the synthesis of antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for antiretroviral therapies. Researchers have utilized the aminotropane scaffold to construct libraries of novel CCR5 antagonists. The general synthetic strategy involves using the endo-amino group as a nucleophile to attach a wide variety of side chains, often containing heterocyclic moieties. By keeping the tropane core constant, chemists can systematically vary the appended groups and evaluate how these changes impact the compound's ability to bind to and block the CCR5 receptor. This iterative process of synthesis and biological testing allows for the mapping of the pharmacophore and the optimization of potency and other pharmacological properties.

Table 1: Illustrative SAR Exploration Using the this compound Scaffold

This table demonstrates how different chemical moieties (R-groups) can be attached to the core scaffold to probe structure-activity relationships for a hypothetical biological target.

| Core Scaffold | R-Group Moiety (Example) | Resulting Functional Group | Potential Interactions Explored |

| This compound | Benzoyl chloride | Amide | Hydrogen bonding, π-stacking |

| This compound | Phenylacetyl chloride | Amide | Increased flexibility, hydrophobic interactions |

| This compound | Dansyl chloride | Sulfonamide | Hydrogen bonding, fluorescence probe |

| This compound | Benzaldehyde (via reductive amination) | Secondary Amine | Hydrogen bond donor/acceptor, basicity |

Diversity-Oriented Synthesis Utilizing this compound

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern chemical biology and drug discovery that aims to generate collections of structurally diverse small molecules in an efficient manner. mdpi.comacs.org Unlike target-oriented synthesis, which focuses on making a single molecule, DOS seeks to populate broad regions of chemical space with complex and three-dimensional compounds. beilstein-journals.org This approach is ideal for screening campaigns designed to identify novel biological probes or starting points for drug development. beilstein-journals.org

This compound is an excellent substrate for DOS methodologies. Its inherent three-dimensionality serves as a strong foundation for building complex structures, and the protected primary amine provides a key reaction site for divergent synthesis. Starting from this single building block, a multitude of distinct scaffolds can be generated through various chemical transformations. The amino group can be acylated, sulfonylated, alkylated, or used in reductive amination protocols with a vast array of commercially available aldehydes and ketones. Each of these reactions introduces a different functional group and alters the steric and electronic properties of the resulting molecule. This "build/couple" approach allows for the rapid creation of a large library of related but structurally distinct compounds, maximizing the potential for discovering a molecule with desired biological activity.

Table 2: Divergent Reactions from this compound for DOS

This interactive table outlines how the central aminotropane building block can be used in a diversity-oriented approach to generate a library of compounds with varied functionalities.

| Reaction Type | Reagent Class | Resulting Linkage/Functional Group | Example Reagent |

| Acylation | Acid Chloride / Anhydride | Amide | Acetyl Chloride |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Tosyl Chloride |

| Reductive Amination | Aldehyde / Ketone | Secondary / Tertiary Amine | Cyclohexanone |

| Urea Formation | Isocyanate | Urea | Phenyl Isocyanate |

| Thiourea Formation | Isothiocyanate | Thiourea | Allyl Isothiocyanate |

Analytical Methodologies in the Synthesis and Characterization of N Boc Endo 3 Aminotropane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing comprehensive information on both the constitution and stereochemistry of a compound. For N-Boc-endo-3-aminotropane, ¹H and ¹³C NMR are crucial for verifying the successful installation of the tert-butyloxycarbonyl (Boc) protecting group and, most importantly, for confirming the endo stereochemistry of the amino substituent.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The presence of a large singlet integrating to nine protons around 1.4 ppm is characteristic of the tert-butyl group of the Boc moiety. The protons on the tropane (B1204802) skeleton appear at distinct chemical shifts, and their coupling patterns (spin-spin splitting) help to establish their relative positions.

The key to assigning the endo stereochemistry lies in the analysis of the proton at the C-3 position. In the endo isomer, this proton is in an exo position and typically exhibits a different coupling constant and chemical shift compared to the proton in the exo isomer (which would be in an endo position). Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can definitively establish the stereochemistry by identifying protons that are close in space. For the endo isomer, a NOESY experiment would show correlations between the C-3 proton and specific protons on the tropane ring that would be spatially distant in the exo isomer. nih.govsfu.ca

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their chemical environments. semanticscholar.org The spectrum for this compound will show characteristic signals for the carbonyl carbon (around 155 ppm) and the quaternary carbon (around 80 ppm) of the Boc group, in addition to the signals corresponding to the tropane framework. mdpi.comresearchgate.net The purity of the sample can be assessed by the absence of signals corresponding to starting materials or byproducts. acs.org

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| Chemical Shift (δ) ppm | Assignment |

| ~4.1-4.2 (m, 1H) | H-3 (exo) |

| ~3.3-3.4 (m, 2H) | H-1, H-5 |

| ~2.0-2.2 (m, 4H) | H-2, H-4 (axial & equatorial) |

| ~1.8-2.0 (m, 2H) | H-6, H-7 (axial) |

| ~1.5-1.7 (m, 2H) | H-6, H-7 (equatorial) |

| 1.45 (s, 9H) | -C(CH₃)₃ (Boc) |

Note: The chemical shifts are approximate and based on typical values for N-Boc protected aminotropanes. Actual values may vary.

Mass Spectrometry for Reaction Monitoring and Product Confirmation (General use in organic synthesis)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). In the context of synthesizing this compound, MS is used to monitor the progress of the reaction and to confirm the mass of the final product. microsaic.com

During the synthesis, which typically involves reacting endo-3-aminotropane with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), small aliquots of the reaction mixture can be analyzed by MS. The disappearance of the signal corresponding to the starting material and the appearance of a new signal corresponding to the product's mass confirm that the reaction is proceeding. The expected molecular weight of this compound is 226.32 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺ at an m/z value of approximately 227.3.

It is important to note that N-Boc protected amines can be somewhat labile under certain MS conditions. chemicalforums.comresearchgate.net Fragmentation can occur, leading to the observation of ions corresponding to the loss of the Boc group (m/z 127.3) or the loss of isobutene from the Boc group (m/z 171.3). nih.gov Observing these characteristic fragments can further support the structural confirmation. nih.gov

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing the purity of the final product, separating it from any unreacted starting materials or byproducts, and determining the ratio of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Ratio

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is routinely used to assess the purity of this compound. A sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column, separating the components based on their differential interactions with the two phases.

For purity analysis, a reversed-phase column (e.g., C18) is often used. The N-Boc protected product is significantly less polar than the starting amine, resulting in a longer retention time. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Furthermore, HPLC is critical for determining the ratio of endo to exo isomers. As diastereomers, the endo and exo forms of N-Boc-3-aminotropane have different physical properties and can be separated on a standard achiral HPLC column. nih.gov By running an authentic standard of the undesired isomer, the identity of each peak can be confirmed and their relative amounts quantified. If the synthesis involves chiral resolution, chiral HPLC with a specialized chiral stationary phase (CSP) can be employed to separate the enantiomers and determine the enantiomeric excess (ee). yakhak.orgnih.govresearchgate.net

| Parameter | Typical Conditions for Isomer Analysis |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with additives (e.g., 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) for Conversion Analysis

Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (UPLC/MS), represents a significant advancement over traditional HPLC. UPLC systems use columns with smaller particle sizes (<2 µm), which allows for higher mobile phase flow rates and pressures. This results in dramatically faster analysis times, higher resolution, and increased sensitivity. waters.com

In the synthesis of this compound, UPLC/MS is an ideal tool for real-time conversion analysis. waters.com Its high speed allows for rapid sampling of the reaction mixture at various time points. The UPLC separates the components (starting material, product, byproducts), while the coupled mass spectrometer provides immediate confirmation of their identity based on their mass-to-charge ratio. By plotting the relative peak areas of the starting material and the product over time, a precise reaction profile can be generated, allowing chemists to determine the exact point of reaction completion and optimize reaction conditions. microsaic.com

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring (General use in organic synthesis)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of a chemical reaction. wisc.edu A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, usually silica (B1680970) gel.

To monitor the synthesis of this compound, a baseline is drawn on the plate, and three spots are applied: the starting material (endo-3-aminotropane), a "co-spot" containing both the starting material and the reaction mixture, and the reaction mixture itself. The plate is then placed in a sealed chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the spots.

The N-Boc protected product is less polar than the starting primary amine. Therefore, it will travel further up the silica plate, resulting in a higher Retention Factor (Rf) value. libretexts.org The reaction is considered complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane. Visualization can be achieved using UV light if the compounds are UV-active, or by staining the plate with a chemical reagent such as potassium permanganate (B83412) or ninhydrin (B49086). iastate.edu Although primary amines react readily with ninhydrin stain at room temperature, Boc-protected amines often require heating to cleave the Boc group before they become visible, typically as a pink or purple spot. blogspot.com

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules. This powerful analytical technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms. In the context of novel derivatives of this compound or its synthetic intermediates, X-ray crystallography would be an invaluable tool to:

Elucidate Conformation: Determine the preferred conformation of the molecule in the solid state, including the puckering of the seven-membered ring and the orientation of the N-Boc protecting group.

Analyze Intermolecular Interactions: Provide insights into the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding.

The process of X-ray crystallography involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This typically involves slow evaporation of a solvent from a saturated solution, vapor diffusion, or other crystallization techniques.

Data Collection: The single crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, which is a series of spots of varying intensity, is recorded on a detector.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

While no specific crystallographic data for this compound was found in the public domain, the general principles of X-ray crystallography would be applicable to its analysis. Had such data been available, it would have been presented in a standard format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Computational and Theoretical Studies on N Boc Endo 3 Aminotropane

Conformational Analysis of the Tropane (B1204802) Ring System in N-Boc-endo-3-aminotropane

The three-dimensional structure of this compound is crucial for its reactivity and interactions with other molecules. Computational methods are powerful tools for exploring the conformational preferences of such molecules.

Energy Minimization and Conformational Preferences

Computational chemistry employs energy minimization techniques to identify the most stable three-dimensional arrangement of atoms in a molecule, known as the global minimum, as well as other low-energy conformers. For the tropane ring system, which consists of a piperidine (B6355638) and a pyrrolidine (B122466) ring sharing two carbon atoms and a nitrogen atom, the most stable conformation is generally a chair form for the six-membered piperidine ring.

Table 1: Hypothetical Relative Energies of Tropane Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Key Structural Feature |

| Chair | 0.00 | Staggered arrangement of atoms, minimizing torsional strain. |

| Twist-Boat | 5.5 - 6.0 | Intermediate between chair and boat, relieves some steric strain of the boat. |

| Boat | ~7.0 | Eclipsing interactions between hydrogens, leading to high torsional strain. |

Note: This table presents generally accepted relative energy values for piperidine ring conformations, which is a core component of the tropane system. Specific values for this compound would require dedicated computational studies.

Influence of the Boc Group on Conformation

The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the tropane ring system introduces significant steric bulk. This substituent can influence the conformational equilibrium of the ring. In related N-substituted piperidine systems, a bulky substituent on the nitrogen can affect the ring's geometry and the orientation of other substituents.

Specifically for this compound, the Boc group is expected to favor an equatorial position to minimize steric interactions with the rest of the tropane skeleton. This preference can, in turn, influence the orientation of the endo-3-amino group. Computational studies on N-Boc-protected piperidines have shown that the bulky Boc group can flatten the chair conformation slightly and can create a steric bias in reactions at adjacent positions. While detailed quantitative data for the titular compound is scarce, the general principle of steric avoidance would dictate a conformation that maximizes the distance between the Boc group and the bicyclic ring system.

Electronic Structure and Reactivity Predictions

Computational chemistry also provides insights into the electronic properties of a molecule, which are fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

For this compound, the lone pair of electrons on the amino group at the 3-position would significantly contribute to the HOMO, making this site a likely center for nucleophilic attack. The energy gap between the HOMO and LUMO is also an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Aminotropane

| Molecular Orbital | Energy (eV) | Description |

| LUMO | +1.5 | Likely centered on C-N and C-O bonds of the Boc group. |

| HOMO | -8.5 | Primarily located on the lone pair of the endo-3-amino group. |

| HOMO-LUMO Gap | 10.0 | Indicates a relatively stable molecule. |

Note: These values are illustrative and based on general expectations for similar molecules. Actual values for this compound would need to be determined through specific quantum chemical calculations.

Computational Insights into Stereoselectivity of Reactions

Computational methods can be invaluable in predicting and explaining the stereochemical outcome of chemical reactions. By modeling the transition states of different reaction pathways, chemists can determine which stereoisomer is more likely to form.

In reactions involving this compound, the bulky tropane skeleton and the N-Boc group create a specific steric environment around the reactive endo-3-amino group. For instance, in an acylation reaction at the amino group, the incoming acylating agent would likely approach from the less sterically hindered face of the molecule.

Computational modeling of the transition states for the approach of an electrophile from different directions would reveal the energy barriers for each pathway. The pathway with the lower energy barrier would correspond to the major product. While specific studies on this compound are not widely available, research on similar bicyclic systems demonstrates the power of this approach in accurately predicting stereoselectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. While no specific MD simulations focused on predicting synthetic interactions or binding to biosynthetic enzymes for this compound have been found in the literature, this computational technique holds significant potential.

If enzymes involved in the biosynthesis of the tropane skeleton were to be studied with this molecule or its derivatives, MD simulations could model the binding process of the substrate within the enzyme's active site. Such simulations could reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are crucial for substrate recognition and catalysis. This information would be invaluable for understanding the natural biosynthetic pathways and for the rational design of enzyme inhibitors or new catalysts.

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Approaches for Synthesis

The synthesis and deprotection of Boc-protected amines are undergoing a green transformation, moving away from harsh reagents and solvents. Research has demonstrated eco-friendly protocols for the deprotection of N-Boc groups on diverse amines using water as the medium at reflux temperatures, completely avoiding the need for catalysts or other reagents. This approach represents a significant advancement over traditional methods that often rely on strong acids.

Green metrics are being used to compare the environmental impact of different synthetic procedures. For instance, analyses comparing flow and batch procedures for reactions involving related N-Boc structures have shown that flow protocols often have a greener profile, with minimized waste production, as quantified by low E-factors (Environmental Factors). The principles of green chemistry are becoming central to the development of modern synthetic tools, emphasizing safer reaction media and waste minimization. These trends are directly applicable to the synthesis of N-Boc-endo-3-aminotropane, promising more sustainable and environmentally benign production methods.

Table 1: Comparison of Traditional vs. Green N-Boc Deprotection Methods

| Feature | Traditional Methods | Green Chemistry Approach |

|---|---|---|

| Reagents | Strong acids (e.g., TFA) | Water |

| Catalyst | Often required | Catalyst-free |

| Solvent | Organic solvents | Water |

| Byproducts | Acidic waste, organic residues | Minimal, primarily CO2 and tert-butanol |

| Efficiency | High | Excellent yields |

| Environmental Impact | Higher | Significantly lower |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of chemical intermediates and active pharmaceutical ingredients. This approach offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up.

For compounds like this compound, flow chemistry can be particularly beneficial. The technology allows for the safe handling of reactive intermediates and reagents, which might be challenging in large-scale batch reactors. Multi-step syntheses can be "telescoped," where sequential reactions are performed in a continuous stream without isolating intermediates, significantly reducing production time and waste. Researchers have successfully developed efficient, multi-step flow processes for the synthesis of various N-Boc protected compounds, such as N-Boc-β-amino ketones, demonstrating the feasibility of this technology for related structures. The application of continuous flow reactors for the production of this compound could lead to a highly efficient, automated, and scalable manufacturing process.

Novel Synthetic Applications Beyond Traditional Alkaloid Synthesis

This compound is recognized as a valuable building block for creating complex molecular architectures far beyond its use in traditional tropane (B1204802) alkaloid synthesis. Its bifunctional nature—a protected secondary amine within the bicyclic core and a primary amino group—allows for selective chemical modifications.

Its application has been prominently noted in medicinal chemistry for the development of novel therapeutics. For example, it serves as a key reagent in the synthesis of tropane-derived antagonists for chemokine receptors like CCR5, which are targets in HIV therapy. The related exo isomer is similarly used to synthesize antagonists for the CXCR3 receptor. Furthermore, the tropane scaffold is being explored for the creation of novel three-dimensional (3-D) building blocks for drug discovery, moving beyond flat, two-dimensional structures. This expands the accessible chemical space for medicinal chemists, with the N-Boc-protected tropane core providing a rigid scaffold to build upon.

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. For a compound like this compound, these computational tools can accelerate development and improve manufacturing efficiency. ML algorithms can predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes.

Table 2: Potential Machine Learning Applications in this compound Synthesis

| Application Area | Machine Learning Technique | Potential Impact |

|---|---|---|

| Route Design | Retrosynthetic Analysis Algorithms | Identification of novel and more efficient synthetic pathways. |

| Condition Optimization | Bayesian Optimization, Genetic Algorithms | Maximization of yield and selectivity with fewer experiments. |

| Yield Prediction | Regression Models | Accurate prediction of reaction outcomes based on input parameters. |

| Process Control | Reinforcement Learning | Real-time adjustments in continuous flow production systems. |

Exploration of New Derivatization Pathways and Unique Scaffolds

The versatility of this compound makes it an excellent starting point for creating diverse chemical libraries and unique molecular scaffolds. The primary amino group at the 3-position is a handle for a wide array of chemical transformations, including nucleophilic substitution and addition reactions. This allows for the attachment of various functional groups and the construction of more complex molecules.

Researchers are exploring synthetic strategies that enable late-stage diversification of the tropane core, allowing for the synthesis of numerous analogues from a common intermediate. This is critical for structure-activity relationship (SAR) studies in drug discovery. By reacting this compound with different electrophiles, a range of derivatives can be accessed, including amides, sulfonamides, ureas, and more complex heterocyclic systems. The rigid 8-azabicyclo[3.2.1]octane core provides a well-defined three-dimensional orientation for these appended substituents, making it an attractive scaffold for designing molecules that can interact specifically with biological targets. Future research will likely focus on leveraging this versatility to build novel scaffolds, such as spirocyclic or fused ring systems, based on the tropane framework.

Q & A

Q. What are the key considerations in synthesizing N-Boc-endo-3-aminotropane, and how can reaction conditions be optimized for higher yield?

The synthesis involves hydrogenation of (3-endo)-3-benzylamine precursors using palladium on carbon under inert atmospheres (N₂/Ar) at 2–8°C . Optimization includes adjusting catalyst loading (5–10% Pd/C), monitoring hydrogen pressure (1–3 atm), and controlling reaction time to minimize over-reduction. Yield improvements (≥85%) are achieved by maintaining strict anhydrous conditions and using high-purity starting materials .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and functional groups, while high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Mass spectrometry (MS) validates the molecular ion peak at m/z 226.32 . Comparative analysis with isomeric standards (e.g., exo-3-aminotropane) ensures configurational accuracy .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

Side reactions include deprotection of the Boc group under acidic conditions and over-reduction of the tropane core. Mitigation strategies involve using mild reducing agents (e.g., H₂/Pd-C at low temps) and buffering reaction media (pH 7–8) to stabilize the Boc group. Impurity profiles are monitored via thin-layer chromatography (TLC) .

Q. What is the role of the Boc protecting group in the stability and reactivity of this compound?

The tert-butoxycarbonyl (Boc) group protects the amine during synthetic steps, preventing undesired nucleophilic reactions. It enhances solubility in organic solvents (e.g., DCM, THF) and is selectively removable under acidic conditions (e.g., TFA) without disrupting the bicyclic tropane scaffold .

Advanced Research Questions

Q. How does the endo configuration influence binding affinity to the CCR5 receptor compared to exo isomers?

The endo configuration imposes steric constraints that align the amine group for optimal hydrogen bonding with CCR5’s Asp-188 residue. Computational docking studies show a 3.2-fold higher binding energy (Kd = 12 nM) for the endo isomer versus exo (Kd = 39 nM) . Competitive radioligand assays (³H-maraviroc displacement) validate selectivity .

Q. What strategies improve aqueous solubility of this compound without compromising bioactivity?

Salt formation (e.g., HCl or mesylate salts) increases solubility by 15–20×. Alternatively, introducing hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions (C-6 or C-7) maintains CCR5 affinity while reducing logP by 1.2 units . Co-solvent systems (e.g., PEG-400/water) are used in preclinical formulations .

Q. How can researchers resolve discrepancies in catalytic efficiencies during hydrogenation steps?

Contradictory reports on Pd-C catalyst performance (40–90% yields) are addressed by characterizing catalyst particle size (5–50 nm via TEM) and pre-activating catalysts under H₂ flow. In situ FTIR monitoring identifies intermediates, enabling real-time adjustment of H₂ pressure .

Q. In designing CCR5 antagonists, how does substitution on the tropane scaffold affect receptor selectivity?

Structure-activity relationship (SAR) studies reveal that bulkier substituents at C-3 (e.g., aryl groups) enhance selectivity for CCR5 over CXCR4. Methylation of the tropane nitrogen reduces off-target binding to monoamine transporters by 70% .